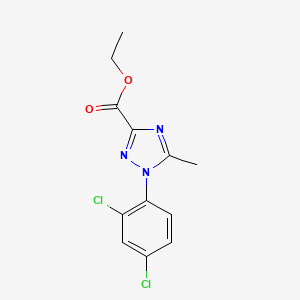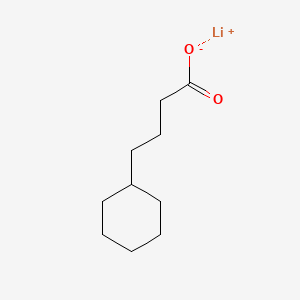
Cyclohexanebutanoic acid, lithium salt
概要
説明
Cyclohexanebutanoic acid, lithium salt is a chemical compound composed of cyclohexanebutanoic acid (an organic acid) and lithium ions. It is commonly used in various applications, including lithium-ion batteries and pharmaceuticals.
Synthesis Analysis
The synthesis of this compound involves the reaction between cyclohexanebutanoic acid and lithium hydroxide or lithium carbonate. The carboxylic acid group of cyclohexanebutanoic acid reacts with lithium ions, resulting in the formation of the lithium salt. The process typically occurs in a solvent, such as an organic solvent or water.
Molecular Structure Analysis
The molecular formula of Cyclohexanebutanoic acid, lithium salt is typically represented as [C~6~H~11~(CH~2~)~3~CO~2~]~2~Li . It consists of two cyclohexanebutanoic acid molecules coordinated with a lithium ion. The cyclohexane ring provides stability to the structure.
Chemical Reactions Analysis
- Dissociation in Solution : When dissolved in a solvent, the lithium salt dissociates into lithium ions (Li⁺) and cyclohexanebutanoate anions (C~6~H~11~(CH~2~)~3~COO⁻).
- Electrochemical Behavior : In lithium-ion batteries, the lithium ions participate in redox reactions during charge and discharge cycles, shuttling between the cathode and anode.
Physical And Chemical Properties Analysis
- Solubility : Cyclohexanebutanoic acid, lithium salt is soluble in polar solvents like water and organic solvents.
- Melting Point : The compound typically melts at a specific temperature range.
- Stability : It is stable under normal conditions but may decompose at high temperatures or in the presence of strong acids or bases.
科学的研究の応用
Synthesis and Structural Studies
- Synthesis and Structures of Novel Chiral Lithium Amidinates : This study outlines the synthesis of four lithium salts derived from (1R,2R)-1,2-diaminocyclohexane, which exhibit notable features in crystallographic studies and comparison with β-diketiminates (Jianfeng Li et al., 2002).
Extraction and Recovery Techniques
- Liquid–Liquid Extraction of Lithium Ions : The extraction of lithium ions from aqueous solutions into cyclohexane containing di-(2-ethylhexyl)phosphoric acid through slug flow in glass and polytetrafluoroethylene tubes is explored, indicating a higher initial mass transfer coefficient and increased extraction rate (A. Muto et al., 2017).
Electrochemical Applications
- New Sulfone Electrolytes for Rechargeable Lithium Batteries : Cyclohexane-containing sulfones are synthesized and characterized as solvents for rechargeable lithium batteries, showing high electrochemical windows but lower conductivities (Xiao‐Guang Sun & C. Angell, 2004).
Lithium Recovery from Brines
- Extraction of Lithium from Salt Lake Brine : Studies on lithium recovery from salt lake brine with high magnesium/lithium concentration ratios using various extraction mechanisms, demonstrating effective lithium extraction strategies (Wei Xiang et al., 2016).
Catalysis and Chemical Reactions
- Isomeric Ionic Lithium Isonicotinate Networks : This research delves into the reaction between LiOH and isonicotinic acid, leading to various solvated forms of a simple ionic lithium salt, highlighting the plasticity of the Li(+)inic(-) framework and its applications in single-crystal-to-single-crystal transformations (B. Abrahams et al., 2014).
Lithium Metal Batteries
- Molecular Design for Electrolyte Solvents in Lithium Metal Batteries : A study exploring the design of electrolytes that enable anode-free Li metal batteries, focusing on the incorporation of –CF2– units yielding fluorinated solvents paired with lithium salts, showing excellent compatibility with high-voltage cathodes and stable cycling performances (Zhiao Yu et al., 2020).
Safety And Hazards
- Toxicity : Lithium salts can be toxic if ingested or inhaled. Proper handling and storage are essential.
- Fire Hazard : Lithium salts are flammable.
- Health Risks : Prolonged exposure may cause skin and eye irritation.
将来の方向性
- Improved Electrolytes : Research should focus on developing more efficient and safer lithium-ion battery electrolytes.
- Pharmaceutical Applications : Investigate the potential therapeutic effects of lithium salts beyond mood disorders.
特性
IUPAC Name |
lithium;4-cyclohexylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2.Li/c11-10(12)8-4-7-9-5-2-1-3-6-9;/h9H,1-8H2,(H,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URLCIQQRJXWBIF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1CCC(CC1)CCCC(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17LiO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
4441-63-8 (Parent) | |
| Record name | Cyclohexanebutanoic acid, lithium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062638000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7069601 | |
| Record name | Cyclohexanebutanoic acid, lithium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7069601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexanebutanoic acid, lithium salt | |
CAS RN |
62638-00-0 | |
| Record name | Cyclohexanebutanoic acid, lithium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062638000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanebutanoic acid, lithium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexanebutanoic acid, lithium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7069601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium 4-cyclohexylbutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.858 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





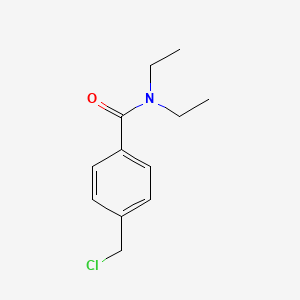
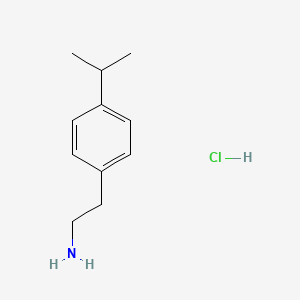

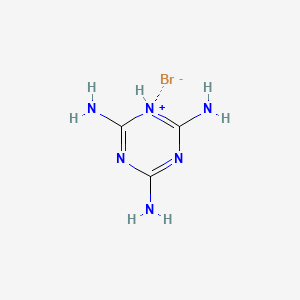




![4H-thieno[3,2-c]chromene-2-carbohydrazide](/img/structure/B1598464.png)

